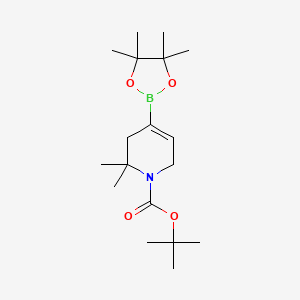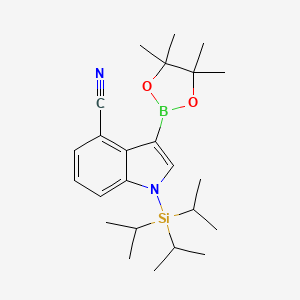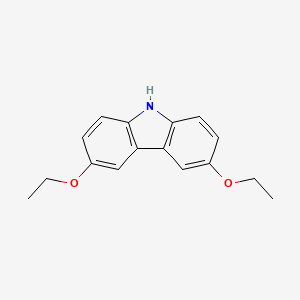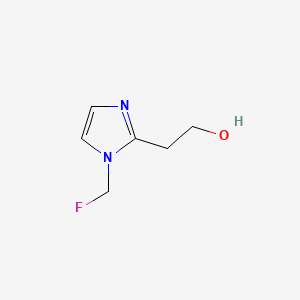
1-(Fluoromethyl)-1H-imidazole-2-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)-1H-imidazole-2-ethanol is an organic compound that features a fluoromethyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-1H-imidazole-2-ethanol typically involves the fluoromethylation of imidazole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable adaptations of the laboratory synthesis methods. The use of commercially available fluoroiodomethane and other reagents in a controlled environment would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Fluoromethyl)-1H-imidazole-2-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Fluoromethyl)-1H-imidazole-2-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(Fluoromethyl)-1H-imidazole-2-ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the imidazole ring and the fluoromethyl group. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 1-(Chloromethyl)-1H-imidazole-2-ethanol
- 1-(Bromomethyl)-1H-imidazole-2-ethanol
- 1-(Iodomethyl)-1H-imidazole-2-ethanol
Comparison: 1-(Fluoromethyl)-1H-imidazole-2-ethanol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and membrane permeability . These properties make it a valuable compound in various applications compared to its halogenated counterparts.
Propiedades
Fórmula molecular |
C6H9FN2O |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
2-[1-(fluoromethyl)imidazol-2-yl]ethanol |
InChI |
InChI=1S/C6H9FN2O/c7-5-9-3-2-8-6(9)1-4-10/h2-3,10H,1,4-5H2 |
Clave InChI |
XQAAGHWOPAJVAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)CCO)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


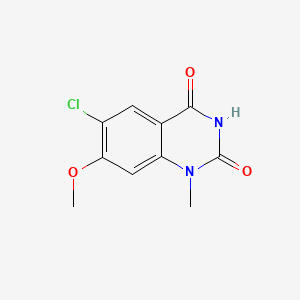
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
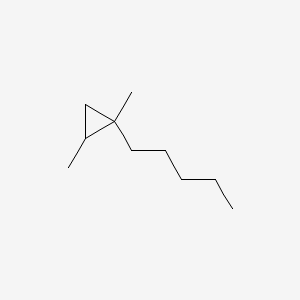

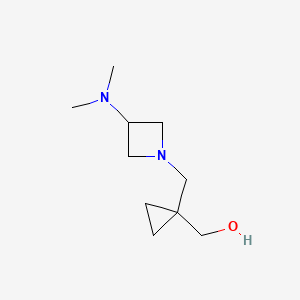
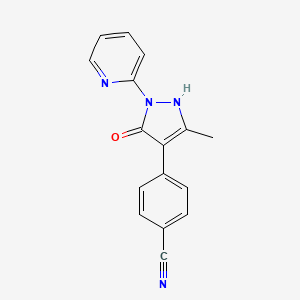
![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
